Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 4-(azidomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . Another method involves the intramolecular radical cyclopropanation of aldehydes, which provides a direct and stereoselective construction of the bicyclic skeleton .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions to form new bicyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or trimethylsilyl azide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Cycloaddition: Photochemical conditions with blue LED irradiation are used.
Major Products
The major products formed from these reactions include primary amines, carbamates, and various bicyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds.
Organic Synthesis: Used in the construction of complex molecular architectures.
Material Science:
Mechanism of Action
The mechanism of action for tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to undergo various chemical transformations. The azido group can be converted to an amine, which can then participate in further reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the specific substituents and functional groups.
Bicyclo[2.1.1]hexane Modules: These are structurally similar but may have different substituents, leading to variations in reactivity and applications.
Uniqueness
Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of an azido group and a tert-butyl ester, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-10(2,3)17-9(16)15-7-11(6-13-14-12)4-8(15)5-11/h8H,4-7H2,1-3H3 |
InChI Key |
NFEJYYNWVBJYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)CN=[N+]=[N-] |
Origin of Product |
United States |
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